[3,3'-Bi-1,2-oxazole]-5-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
117883-37-1 |
|---|---|
Molecular Formula |
C7H4N2O3 |
Molecular Weight |
164.12 |
IUPAC Name |
3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C7H4N2O3/c10-4-5-3-7(9-12-5)6-1-2-11-8-6/h1-4H |
InChI Key |
ATJXYFUTILCHLY-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=NOC(=C2)C=O |
Synonyms |
[3,3-Biisoxazole]-5-carboxaldehyde(6CI) |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of 3,3 Bi 1,2 Oxazole 5 Carbaldehyde
Reactions of the Carbaldehyde Functionality
The carbaldehyde group is a versatile functional group that readily participates in numerous chemical reactions, allowing for its conversion into a multitude of other functionalities. This reactivity is central to the utility of [3,3'-Bi-1,2-oxazole]-5-carbaldehyde as a building block in organic synthesis.
Nucleophilic Addition Reactions (e.g., Imine, Hydrazone, Oxime Formation)
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. askfilo.com Reactions with primary amines, hydroxylamine (B1172632), and hydrazine derivatives lead to the formation of imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed via a tetrahedral hemiaminal intermediate, which then dehydrates to form the final C=N double bond product. mdpi.com The formation of oximes from carbaldehydes is a well-established transformation. researchgate.netnih.gov
These derivatives are significant in their own right, often serving as intermediates for further synthesis or as ligands in coordination chemistry. The electronic properties of the bi-1,2-oxazole system can influence the rate and equilibrium of these addition-elimination reactions.
Table 1: Nucleophilic Addition Reactions of this compound
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Primary Amine | R-NH₂ | Imine (Schiff Base) |
| Hydroxylamine | NH₂OH | Oxime |
| Hydrazine | NH₂NH₂ | Hydrazone |
Oxidation and Reduction Pathways
The aldehyde functionality of this compound can be readily manipulated through oxidation and reduction reactions to access the corresponding carboxylic acid and primary alcohol.
Oxidation: Standard oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can effectively convert the carbaldehyde group into a carboxylic acid. This transformation provides an entry point to a new class of derivatives, including esters and amides, by further derivatization of the resulting carboxylic acid.
Reduction: Conversely, the carbaldehyde can be easily reduced to a primary alcohol. This is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be used in subsequent reactions, such as etherification or esterification, to further elaborate the molecular structure.
Table 2: Oxidation and Reduction of the Carbaldehyde Group
| Reaction Type | Typical Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
Condensation Reactions and Derivative Synthesis (e.g., Knoevenagel, Wittig)
Carbon-carbon bond-forming reactions involving the carbaldehyde group are crucial for extending the carbon framework. The Knoevenagel and Wittig reactions are powerful tools for this purpose. wikipedia.org
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine or an amine. semanticscholar.orgnih.gov The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new C=C double bond, providing access to α,β-unsaturated systems. mdpi.com These products are valuable intermediates for subsequent Michael additions or cycloaddition reactions. nih.gov
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with good control over the stereochemistry of the resulting double bond. wikipedia.orgorganic-chemistry.org The reaction employs a phosphorus ylide (a Wittig reagent), which is generated by treating a phosphonium salt with a strong base. The ylide reacts with the carbaldehyde via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The nature of the substituents on the ylide determines whether the (E)- or (Z)-alkene is formed preferentially. organic-chemistry.org
Table 3: Condensation Reactions for C-C Bond Formation
| Reaction Name | Reactant Type | Key Reagent | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound | Base (e.g., Piperidine) | α,β-Unsaturated Compound |
Reactivity of the Bi-1,2-oxazole Heterocyclic System
The bi-1,2-oxazole core, composed of two linked five-membered aromatic heterocycles, exhibits its own distinct reactivity patterns, primarily involving interactions with electrophiles and participation in cycloaddition reactions. pharmaguideline.com
Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Rings
The 1,2-oxazole (isoxazole) ring is generally considered an electron-deficient aromatic system. This inherent electron deficiency makes electrophilic aromatic substitution reactions more challenging compared to electron-rich aromatic rings like benzene or pyrrole. pharmaguideline.com Such substitutions typically require harsh conditions or the presence of electron-donating groups on the ring to facilitate the reaction. pharmaguideline.com
In the case of this compound, the situation is further complicated by the presence of the electron-withdrawing carbaldehyde group, which deactivates the ring system towards electrophilic attack. The electrophilic substitution mechanism involves the attack of an electrophile on the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For the oxazole ring, the positions most susceptible to attack are generally C4 and C5. pharmaguideline.com The precise regioselectivity of any potential substitution on the bi-1,2-oxazole system would be influenced by the combined electronic effects of the second oxazole ring and the carbaldehyde substituent.
Cycloaddition Reactions (e.g., Diels-Alder)
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comwikipedia.org This reactivity provides a powerful pathway for the synthesis of other heterocyclic systems, such as pyridines and furans, from oxazole precursors. wikipedia.orgresearchgate.net The reaction involves the oxazole acting as a 4π electron component reacting with a 2π electron component (the dienophile), such as an alkene or alkyne. pharmaguideline.com
The efficiency of the Diels-Alder reaction with oxazoles is highly dependent on the electronic nature of both the oxazole and the dienophile. Electron-donating substituents on the oxazole ring enhance its reactivity as a diene. pharmaguideline.com Conversely, the electron-withdrawing carbaldehyde group in this compound would be expected to decrease the reactivity of the oxazole rings in a normal-electron-demand Diels-Alder reaction. However, in an inverse-electron-demand Diels-Alder reaction, where the oxazole acts as the electron-deficient component, the presence of the aldehyde could potentially facilitate the reaction with an electron-rich dienophile. The initial cycloaddition adduct often undergoes a subsequent cycloreversion, leading to the formation of a new, stable aromatic ring. researchgate.net
Ring-Opening and Rearrangement Reactions
The isoxazole (B147169) ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions under different conditions, including photochemical, thermal, and chemical induction. These transformations often proceed through the cleavage of the weak N-O bond.
Photochemical Rearrangements:
Under UV irradiation, isoxazoles are known to undergo rearrangement to form oxazoles. This transformation is believed to proceed through an initial homolytic cleavage of the N-O bond, leading to a diradical intermediate that can cyclize to a transient acylazirine. Subsequent bond reorganization can then yield the more stable oxazole ring. For this compound, such a reaction could potentially lead to the formation of a [3,3'-bi-1,3-oxazole]-5-carbaldehyde derivative. The specific wavelength of light can influence the reaction pathway and product distribution.
Base-Promoted Rearrangements:
Treatment of isoxazoles with a strong base can induce ring-opening and rearrangement. For instance, the Boulton-Katritzky rearrangement is a well-documented thermal rearrangement of 3-acylaminoisoxazoles to other five-membered heterocycles in the presence of a base. While not directly applicable to the parent this compound, derivatives of this compound could potentially undergo similar base-catalyzed transformations. For example, conversion of the carbaldehyde to an oxime, followed by treatment with a base, could initiate a rearrangement cascade.
Reductive Ring Cleavage:
The isoxazole ring can be opened reductively using various reagents. Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is a common method for cleaving the N-O bond, typically leading to the formation of an enaminone. Other reducing agents such as samarium(II) iodide (SmI2) or molybdenum hexacarbonyl (Mo(CO)6) have also been employed for this purpose. The resulting enaminone from the reductive cleavage of one of the isoxazole rings in this compound would be a highly functionalized intermediate, amenable to further synthetic transformations.
| Reaction Type | Typical Reagents and Conditions | Potential Product from this compound |
|---|---|---|
| Photochemical Rearrangement | UV light (e.g., 254 nm), solvent (e.g., acetonitrile) | [3,3'-Bi-1,3-oxazole]-5-carbaldehyde |
| Base-Promoted Rearrangement (of derivatives) | Strong base (e.g., NaOEt), heat | Various heterocyclic systems (e.g., pyrazoles, triazoles) |
| Reductive Ring Cleavage | H₂, Pd/C or Raney Ni; SmI₂; Mo(CO)₆ | Enaminone derivatives |
Transformations at the [3,3'-Bi-1,2-oxazole] Linkage
The C-C single bond connecting the two isoxazole rings represents another potential site for chemical transformation, although cleavage of such a bond between two aromatic heterocycles is generally challenging due to its strength and the stability of the bi-heterocyclic system. However, under specific and often harsh conditions, or with the aid of transition metal catalysts, transformations involving this linkage could be envisioned.
Reductive Cleavage:
While less common than N-O bond cleavage, the reductive cleavage of a C-C bond between two aromatic rings can sometimes be achieved using powerful reducing agents, such as dissolving metals in liquid ammonia (Birch reduction conditions). However, the isoxazole rings themselves are likely to be reduced under these conditions, making selective cleavage of the linkage difficult.
Oxidative Cleavage:
Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave C-C bonds, particularly in non-aromatic systems. For aromatic systems, such cleavage typically requires harsh conditions and often leads to the degradation of the rings. It is plausible that under controlled oxidative conditions, the bi-isoxazole linkage could be cleaved, potentially yielding isoxazole carboxylic acid derivatives.
Transition Metal-Catalyzed Transformations:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and in some cases, can also mediate the cleavage or rearrangement of such bonds. For instance, under certain palladium-catalyzed conditions, a C-C bond can be cleaved through processes like β-carbon elimination from an organopalladium intermediate. While speculative for the [3,3'-Bi-1,2-oxazole] system, it is conceivable that a carefully designed catalytic cycle could lead to the cleavage or functionalization of the linkage. For example, oxidative addition of a palladium(0) catalyst into a C-X bond on one of the isoxazole rings (if present) could be followed by an intramolecular rearrangement involving the bi-isoxazole linkage.
| Transformation Type | Potential Reagents and Conditions | Possible Outcome |
|---|---|---|
| Reductive Cleavage | Dissolving metals (e.g., Na/NH₃) | Cleavage of linkage with concomitant ring reduction |
| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄, O₃) | Ring degradation or formation of isoxazole carboxylic acids |
| Transition Metal-Catalyzed Cleavage | Pd catalysts, specific ligands, and reaction conditions | Cleavage or functionalization of the C-C linkage |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Bi 1,2 Oxazole 5 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For [3,3'-Bi-1,2-oxazole]-5-carbaldehyde, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, would provide a complete picture of the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aldehydic proton (-CHO) would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. researchgate.net The protons on the oxazole (B20620) rings would resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts would be influenced by the electronic environment and the substitution pattern. For instance, the proton on the carbaldehyde-bearing oxazole ring would likely be at a different chemical shift compared to the protons on the unsubstituted oxazole ring. In derivatives, the proton signals of the substituents would also be observed in their characteristic regions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic signal in the highly deshielded region of the spectrum, typically around δ 185-195 ppm. researchgate.net The sp²-hybridized carbons of the two oxazole rings would appear in the range of δ 110-170 ppm. nih.gov The exact chemical shifts would help in distinguishing between the different carbon atoms within the bi-oxazole system.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitive assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the oxazole rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C resonances. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in establishing long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the oxazole rings and the aldehyde group. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical ranges for similar functional groups and heterocyclic systems.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehydic H | 9.5 - 10.5 | - |
| Aldehydic C | - | 185 - 195 |
| Oxazole Ring H's | 7.0 - 9.0 | - |
| Oxazole Ring C's | - | 110 - 170 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn would confirm its elemental formula (C₇H₃N₃O₃). The monoisotopic mass would be a key identifier. uni.luuni.lu
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. Common fragmentation pathways for such a compound would likely involve the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion. Cleavage of the bond between the two oxazole rings is also a probable fragmentation route, leading to ions corresponding to the individual oxazole carbaldehyde and oxazole fragments. The analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₇H₃N₃O₃ |
| Monoisotopic Mass | ~177.0174 Da |
| Common Fragment Ions | [M-CHO]⁺, [M-CO]⁺, [C₄H₂N₂O₂]⁺, [C₃HN₂O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.
The most prominent band would be the C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The C=N stretching vibration within the oxazole rings would likely be observed in the 1600-1650 cm⁻¹ region. The C=C stretching vibrations of the heterocyclic rings would also fall in this general area. The C-O-N stretching and bending vibrations of the oxazole ring system would produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). globalresearchonline.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aldehyde C=O stretch | 1680 - 1715 |
| Aldehyde C-H stretch | 2720 and 2820 |
| Oxazole C=N stretch | 1600 - 1650 |
| Oxazole C=C stretch | 1500 - 1600 |
| C-O-N vibrations | Fingerprint Region (<1500) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique would provide an unambiguous three-dimensional structure.
The crystal structure would confirm the planar nature of the oxazole rings and reveal the dihedral angle between them, which is influenced by steric and electronic effects. It would also provide precise data on the geometry of the aldehyde group and its orientation relative to the oxazole ring. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) or π-π stacking between the aromatic rings, which govern the solid-state properties of the material. mdpi.comresearchgate.netmdpi.com
Table 4: Expected X-ray Crystallography Parameters for a this compound Derivative These are hypothetical parameters and would vary based on the actual crystal system and space group.
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Bond Lengths | Precise values for all bonds (e.g., C=O, C=N, C-C) |
| Bond Angles | Precise values for all angles (e.g., O-C-C, C-N=C) |
| Dihedral Angle | Angle between the two oxazole rings |
| Intermolecular Interactions | Presence of hydrogen bonds, π-π stacking |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions.
The conjugated system of the bi-oxazole rings and the aldehyde group is expected to give rise to strong π → π* transitions, likely in the range of 250-350 nm. The presence of the aldehyde group may also lead to a weaker n → π* transition at a longer wavelength, which might appear as a shoulder on the main absorption band. The exact position and intensity of these bands (λmax and molar absorptivity, ε) are sensitive to the solvent polarity and the presence of substituents on the bi-oxazole core. globalresearchonline.netresearchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound
| Transition | Expected Wavelength Range (λmax) |
|---|---|
| π → π* | 250 - 350 nm |
| n → π* | > 300 nm (often weak or a shoulder) |
Computational and Theoretical Investigations of 3,3 Bi 1,2 Oxazole 5 Carbaldehyde
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic properties of molecular systems. For [3,3'-Bi-1,2-oxazole]-5-carbaldehyde, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can provide deep insights into its electronic structure and reactivity. researchgate.netresearchgate.net
Detailed analysis of the molecule's geometry, including bond lengths and dihedral angles, can be performed to understand the planarity and conjugation within the bi-oxazole core and the influence of the carbaldehyde group. irjweb.com The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. For instance, in related oxazole-carbaldehyde derivatives, the oxygen atom of the carbonyl group typically exhibits a region of negative potential, indicating its susceptibility to electrophilic attack, while the aldehydic proton shows a positive potential, making it a site for nucleophilic attack. researchgate.net
Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich bi-oxazole ring system, while the LUMO would likely have significant contributions from the electron-withdrawing carbaldehyde group.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and intramolecular interactions. researchgate.net This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability.
Table 1: Representative DFT-Calculated Electronic Properties of an Oxazole (B20620) Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (E_gap) | 4.4 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical calculations for similar oxazole derivatives.
Molecular Dynamics Simulations for Conformational Analysis
The presence of a single bond connecting the two oxazole rings in this compound allows for rotational freedom, leading to various possible conformations. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the most stable spatial arrangements. nih.gov
MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, taking into account the forces between atoms described by a force field. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular conformation adapts to its environment. nih.gov
A detailed conformational study on a simplified analog of a bis-oxazole fragment revealed that the molecule exists in a rapid equilibrium between accessible chair conformers. nih.gov Similar dynamic behavior could be expected for this compound, influencing its interaction with other molecules.
Table 2: Representative Conformational Analysis Data from MD Simulations
| Parameter | Description | Illustrative Finding |
| Dihedral Angle (N-C-C-N) | The angle between the two oxazole rings. | Predominantly planar trans-conformation with occasional fluctuations. |
| RMSD | Root Mean Square Deviation of the backbone atoms from the initial structure. | Low RMSD values would indicate a stable overall conformation. |
| RMSF | Root Mean Square Fluctuation of individual atoms. | Higher RMSF for the carbaldehyde group, indicating greater flexibility. |
Note: The findings in this table are hypothetical and represent the type of data that would be generated from an MD simulation of the target compound.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent reactions of this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.
For instance, the synthesis of the oxazole ring itself can be studied. A common method for forming oxazoles is the van Leusen reaction, which involves the cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC). nih.gov A plausible mechanism for the formation of the 5-substituted oxazole ring in the target molecule could involve the deprotonated TosMIC attacking the carbaldehyde, followed by cyclization and elimination. nih.gov
Furthermore, the reactivity of the carbaldehyde group in this compound can be computationally investigated. For example, its oxidation to a carboxylic acid or its reduction to an alcohol can be modeled. The mechanism of nucleophilic addition reactions to the carbonyl carbon can also be explored, identifying the transition state structures and the energy barriers involved. Studies on the atmospheric oxidation of oxazole initiated by OH radicals have utilized computational methods to resolve discrepancies between theoretical and experimental rate constants, highlighting the power of these approaches in understanding reaction kinetics. rsc.org
Table 3: Illustrative Reaction Mechanism Data for an Oxazole Synthesis
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | Attack of the deprotonated isocyanide on the aldehyde. | 12.5 |
| Cyclization | Formation of the oxazoline (B21484) intermediate. | 8.2 |
| Elimination | Elimination of the leaving group to form the oxazole ring. | 5.7 |
Note: These values are for illustrative purposes to demonstrate the type of data obtained from reaction mechanism studies.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, these methods can provide theoretical spectra that can be compared with experimental data to confirm the molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. kbhgroup.inmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be determined. These calculations can also provide information about the nature of the electronic transitions (e.g., π → π* or n → π*).
Vibrational spectra, such as Infrared (IR) and Raman spectra, can also be computed. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled to better match experimental results. The predicted vibrational modes can be assigned to specific functional groups, such as the C=O stretch of the carbaldehyde and the characteristic ring vibrations of the oxazole moieties.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These theoretical chemical shifts, when compared with experimental data, can aid in the complete assignment of the NMR spectra and provide further confirmation of the molecule's structure. nih.govmdpi.com
Table 4: Representative Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Property | Illustrative Value |
| UV-Vis (TD-DFT) | λ_max | 285 nm (π → π*) |
| IR (DFT) | C=O stretching frequency | 1710 cm⁻¹ |
| ¹H NMR (GIAO) | Aldehydic proton chemical shift | 9.8 ppm |
| ¹³C NMR (GIAO) | Carbonyl carbon chemical shift | 185 ppm |
Note: The values presented are hypothetical and serve as examples of what can be predicted through quantum chemical calculations.
Advanced Applications in Organic and Materials Chemistry of 3,3 Bi 1,2 Oxazole 5 Carbaldehyde
Role as a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity of the aldehyde functional group in conjunction with the bi-oxazole scaffold theoretically positions [3,3'-Bi-1,2-oxazole]-5-carbaldehyde as a valuable intermediate in the construction of more elaborate molecular architectures. The aldehyde can readily participate in a wide array of classic organic reactions, including but not limited to:
Wittig reactions to form alkenes.
Reductive amination to introduce secondary and tertiary amine functionalities.
Grignard and organolithium additions to generate secondary alcohols.
Oxidation to the corresponding carboxylic acid.
Condensation reactions with various nucleophiles to form imines, oximes, and hydrazones.
The bi-oxazole core itself is expected to impart specific conformational rigidity and electronic properties to the resulting complex molecules. The nitrogen and oxygen atoms within the rings can act as hydrogen bond acceptors, influencing intermolecular interactions and potentially the biological activity of derivative compounds. However, a comprehensive understanding of its synthetic utility awaits empirical validation through dedicated research.
Applications in Ligand Design for Catalysis
The nitrogen atoms within the bi-oxazole framework present intriguing possibilities for its use as a bidentate or potentially polydentate ligand in coordination chemistry. The specific geometry and electronic nature of the nitrogen lone pairs would dictate its coordination behavior with various metal centers.
Transition Metal Complexes (e.g., Copper, Palladium)
In theory, this compound could chelate to transition metals like copper and palladium. The resulting metal complexes could exhibit catalytic activity in a range of transformations, such as cross-coupling reactions, oxidations, or asymmetric catalysis. The aldehyde group could either be retained as a functional handle for further modification or be transformed into another coordinating group prior to metal complexation. The electronic properties of the bi-oxazole ligand would play a crucial role in tuning the reactivity and stability of the metal center. To date, no specific complexes of this compound with copper or palladium have been reported in the literature.
Organocatalytic Systems
The Lewis basic nitrogen atoms of the bi-oxazole core could also be leveraged in the design of novel organocatalysts. For instance, quaternization of one or both nitrogen atoms could lead to the formation of chiral salts that could act as phase-transfer catalysts. The aldehyde functionality could also serve as a key component in catalysts for iminium or enamine activation cycles. The development of such organocatalytic systems based on this specific bi-oxazole structure is a promising yet unexplored avenue of research.
Advanced Materials Science Applications
The rigid and electron-deficient nature of the oxazole (B20620) ring makes it a desirable component in materials with specific electronic and photophysical properties. The bi-oxazole structure would be expected to enhance these characteristics.
Precursors for Optoelectronic Materials (e.g., OLEDs)
Oxazole derivatives are known to be used in the development of organic light-emitting diodes (OLEDs) due to their favorable charge transport properties and high thermal stability. The extended conjugation offered by the bi-oxazole system in this compound could potentially lead to materials with tailored HOMO/LUMO energy levels, making them suitable for use as electron-transporting or hole-blocking layers in OLED devices. The carbaldehyde group provides a convenient point for chemical modification to further tune the material's properties or to incorporate it into a larger polymeric structure. However, no studies have specifically reported the use of this compound in the fabrication of optoelectronic devices.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bidentate nature of the bi-oxazole core, combined with the potential for the aldehyde to be converted into a carboxylate or other linking group, makes this compound a hypothetical candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The defined geometry of the ligand could direct the formation of predictable and potentially porous network structures. Such materials could find applications in gas storage, separation, and catalysis. The synthesis and characterization of MOFs or coordination polymers derived from this specific bi-oxazole aldehyde have not yet been documented.
Functionalization for Supramolecular Assembly
The strategic functionalization of this compound is a critical step in harnessing its potential as a building block for complex supramolecular architectures. The inherent structural features of this molecule, namely the reactive aldehyde group and the nitrogen atoms of the bi-oxazole core, provide multiple avenues for directed self-assembly through a variety of non-covalent interactions. These interactions, including hydrogen bonding, metal coordination, and π-π stacking, are fundamental to the field of supramolecular chemistry and allow for the construction of highly ordered, functional materials.
The aldehyde functionality at the 5-position serves as a versatile handle for introducing new molecular recognition motifs. Through well-established chemical transformations, the carbaldehyde can be converted into a range of functional groups designed to participate in specific intermolecular interactions. This targeted functionalization enables chemists to pre-program the assembly of the bi-oxazole units into predictable and well-defined supramolecular structures, such as discrete coordination complexes, extended networks, and metal-organic frameworks (MOFs).
One of the most common and effective strategies for the functionalization of aldehydes in the context of supramolecular chemistry is the formation of Schiff bases. The condensation reaction of the aldehyde group of this compound with primary amines yields imines, which introduce additional hydrogen bond accepting and donating sites, as well as new coordination vectors for metal ions. For instance, reaction with amino-functionalized aromatic or aliphatic compounds can lead to ligands capable of forming intricate hydrogen-bonded networks or chelating metal centers.
The following table outlines key functionalization strategies for this compound and the resulting supramolecular assemblies.
| Functionalization Strategy | Resulting Functional Group | Key Non-Covalent Interactions | Potential Supramolecular Structure |
| Schiff Base Condensation | Imine | Hydrogen Bonding, Metal Coordination | Discrete Macrocycles, Coordination Polymers |
| Knoevenagel Condensation | α,β-Unsaturated Carbonyl | Hydrogen Bonding, π-π Stacking | 1D Chains, 2D Sheets |
| Reduction to Alcohol | Hydroxyl | Hydrogen Bonding | Hydrogen-Bonded Networks |
| Oxidation to Carboxylic Acid | Carboxyl | Hydrogen Bonding, Metal Coordination | Metal-Organic Frameworks (MOFs) |
| Wittig Reaction | Alkene | van der Waals Forces, π-π Stacking | Liquid Crystals, Molecular Wires |
Detailed research findings have demonstrated the viability of these approaches in related heterocyclic systems. For example, studies on other oxazole-containing ligands have shown that the nitrogen atoms can effectively coordinate to transition metals, leading to the formation of both discrete and polymeric structures. The specific coordination geometry is influenced by the nature of the metal ion and the steric and electronic properties of the ligand.
Furthermore, crystal engineering studies of similar aromatic aldehydes and their derivatives have elucidated the importance of hydrogen bonding in directing the packing of molecules in the solid state. The introduction of hydrogen bond donors and acceptors through functionalization of the aldehyde group can lead to predictable and robust supramolecular synthons, which are reliable structural motifs in the design of crystalline materials. Theoretical calculations and experimental data from single-crystal X-ray diffraction are invaluable tools in understanding and predicting these intermolecular interactions. nih.gov
Future Research Directions and Emerging Challenges in 3,3 Bi 1,2 Oxazole 5 Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary and immediate challenge in the study of [3,3'-Bi-1,2-oxazole]-5-carbaldehyde is the development of efficient and sustainable synthetic pathways. Currently, the synthesis of the core [3,3'-Bi-1,2-oxazole] scaffold is not well-documented, presenting a significant hurdle. Future research will likely focus on establishing robust methods for the construction of this bi-isoxazole system.
One promising approach involves the homocoupling of 3-haloisoxazole precursors . Transition-metal-catalyzed reactions, such as Suzuki or Stille coupling, could be employed to link two 3-haloisoxazole units. The development of a selective halogenation method for the isoxazole (B147169) ring at the 3-position would be a critical preliminary step. Subsequently, the introduction of the carbaldehyde group at the 5-position of the bi-isoxazole scaffold would be necessary. This could potentially be achieved through formylation reactions, though the reactivity and selectivity of such reactions on the bi-isoxazole system would need to be thoroughly investigated. The instability of some isoxazoles in the presence of certain oxidizing agents presents a challenge that will require the exploration of mild and selective oxidation conditions for the conversion of a suitable precursor, such as a hydroxymethyl group, to the carbaldehyde. researchgate.net
Another avenue for exploration is the [3+2] cycloaddition reaction . This method is a cornerstone in the synthesis of isoxazoles. youtube.com A potential strategy could involve the dimerization of a suitably functionalized nitrile oxide precursor, designed to facilitate the formation of the 3,3'-linkage. The regioselectivity of such a cycloaddition would be a critical factor to control.
Exploration of Enantioselective Synthesis
The potential for axial chirality in the [3,3'-Bi-1,2-oxazole] system, arising from restricted rotation around the C3-C3' bond, opens up the exciting prospect of enantioselective synthesis. The synthesis of atropisomeric biaryls is a well-established field, and these principles can be extended to bi-heterocyclic compounds.
Future research in this area will likely focus on the development of asymmetric cross-coupling reactions . The use of chiral ligands in conjunction with transition metal catalysts could induce stereoselectivity during the formation of the C3-C3' bond. The design of ligands that can effectively control the stereochemical outcome of the coupling of 3-haloisoxazoles will be a key challenge.
An alternative approach could involve the resolution of a racemic mixture of this compound. This could be achieved through chiral chromatography or by derivatization with a chiral auxiliary, followed by separation of the diastereomers and subsequent removal of the auxiliary.
The synthesis of enantiomerically pure this compound would be of paramount importance for its potential applications in medicinal chemistry and asymmetric catalysis, where stereochemistry often plays a decisive role in biological activity and catalytic efficiency.
Expanding Catalytic Applications and Ligand Scaffolds
The presence of multiple nitrogen and oxygen atoms in the [3,3'-Bi-1,2-oxazole] core, coupled with the reactive carbaldehyde group, makes this compound a promising candidate for applications in catalysis, both as a catalyst itself and as a ligand scaffold.
The bi-isoxazole framework can be envisioned as a novel bidentate ligand for transition metal catalysis. The nitrogen atoms of the isoxazole rings could coordinate to a metal center, creating a chiral environment if the ligand is enantiomerically pure. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be tuned by modifying substituents on the isoxazole rings. Future work will involve the synthesis of various metal complexes of this compound and their evaluation in a range of asymmetric catalytic transformations. The application of bis(oxazoline) ligands in catalysis is well-established, providing a strong precedent for the potential of related bi-isoxazole systems. acs.org
The carbaldehyde functionality provides a handle for further synthetic modifications, allowing for the development of more complex ligand architectures. For example, condensation reactions with chiral amines could lead to the formation of chiral imine ligands.
Integration into Advanced Functional Materials
The rigid, planar, and electron-deficient nature of the bi-isoxazole system suggests its potential for integration into advanced functional materials. The field of organic electronics, in particular, could benefit from the unique properties of such a scaffold.
Future research is expected to explore the use of this compound as a building block for organic semiconductors . The bi-isoxazole core could serve as an electron-transporting material in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The carbaldehyde group offers a convenient point for chemical modification, allowing for the tuning of the material's electronic properties, solubility, and solid-state packing.
Furthermore, the ability of the bi-isoxazole system to engage in pi-pi stacking interactions could be exploited in the design of supramolecular assemblies and liquid crystals . The synthesis of derivatives with long alkyl chains or other mesogenic groups attached via the carbaldehyde function could lead to materials with interesting self-assembly properties.
The development of poly-1,2,3-triazole-based functional materials has demonstrated the potential of heterocyclic polymers. Similarly, polymerization of suitably functionalized [3,3'-Bi-1,2-oxazole] monomers could lead to novel polymers with unique optical and electronic properties, opening up new avenues in materials science.
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR resolve electronic environments of the oxazole ring, aldehyde proton (~9.8–10.2 ppm), and substituent effects .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHNO requires 219.0433 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies aldehyde C=O stretch (~1700 cm) and oxazole ring vibrations (~1600 cm) .
How do electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?
Advanced Research Question
- Methoxy Groups : Electron-donating groups (e.g., -OCH) on adjacent phenyl rings increase aldehyde electrophilicity, accelerating nucleophilic attacks (e.g., hydrazine or amine additions) .
- Halogen Substituents : Electron-withdrawing groups (e.g., -Cl) reduce reactivity but enhance stability, as seen in analogous oxadiazole derivatives .
Methodology : Density Functional Theory (DFT) calculations (e.g., RDG analysis) predict charge distribution and reactive sites .
What strategies resolve discrepancies in reported biological activities of oxazole-carbaldehyde derivatives?
Advanced Research Question
- Assay Standardization : Compare IC values under consistent conditions (pH, temperature, cell lines) to isolate compound-specific effects .
- Purity Validation : Use HPLC or LC-MS to verify >95% purity, as impurities (e.g., residual solvents) may skew bioactivity results .
- Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays to differentiate direct vs. indirect mechanisms .
What are the recommended storage conditions to maintain the stability of this compound?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use inert gas (N or Ar) to avoid aldehyde oxidation to carboxylic acids .
- Solvent : Dissolve in dry DMSO or ethanol for long-term storage; avoid aqueous buffers to prevent hydrolysis .
How can computational modeling predict the stability and decomposition pathways of this compound?
Advanced Research Question
- Hydrogen Bonding Analysis : Reduced Density Gradient (RDG) theory identifies weak interactions (e.g., C-H···O) that stabilize the crystal lattice .
- Thermal Decomposition : Molecular dynamics simulations at elevated temperatures (~300°C) reveal cleavage of the oxazole ring or aldehyde group .
Validation : Cross-reference computational results with TGA-DSC experimental data to confirm decomposition thresholds.
What is the role of this compound in modulating calcium signaling pathways?
Advanced Research Question
- Mitochondrial Ca Regulation : Analogous compounds (e.g., BI-1 protein modulators) reduce ER stress-induced mitochondrial Ca overload, as measured via Rhod II fluorescence assays .
- Mechanistic Studies : Use CRISPR-edited cell lines to knockout calcium channels (e.g., IP3R) and assess compound efficacy in Ca-dependent apoptosis .
How can researchers address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
